molecular formula C12H19Cl B14606817 3-(Chloromethylidene)-2,2,7,7-tetramethylbicyclo[2.2.1]heptane CAS No. 60819-19-4

3-(Chloromethylidene)-2,2,7,7-tetramethylbicyclo[2.2.1]heptane

Cat. No.: B14606817
CAS No.: 60819-19-4
M. Wt: 198.73 g/mol
InChI Key: TZFBNRAQNCPXKS-UHFFFAOYSA-N
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Description

3-(Chloromethylidene)-2,2,7,7-tetramethylbicyclo[221]heptane is a bicyclic organic compound with a unique structure that includes a chloromethylidene group attached to a bicyclo[221]heptane skeleton

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Chloromethylidene)-2,2,7,7-tetramethylbicyclo[2.2.1]heptane typically involves the reaction of a suitable precursor with chlorinating agents under controlled conditions. One common method involves the chlorination of 2,2,7,7-tetramethylbicyclo[2.2.1]heptane using thionyl chloride or phosphorus pentachloride. The reaction is usually carried out in an inert solvent such as dichloromethane at low temperatures to prevent side reactions and ensure high yield.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes where the reactants are mixed and reacted in a controlled environment. This method allows for better control over reaction conditions, leading to higher yields and purity. The use of automated systems and real-time monitoring can further enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(Chloromethylidene)-2,2,7,7-tetramethylbicyclo[2.2.1]heptane undergoes various chemical reactions, including:

    Substitution Reactions: The chloromethylidene group can be substituted with other nucleophiles such as amines, alcohols, or thiols.

    Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or ketones using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction Reactions: Reduction of the chloromethylidene group can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar solvents such as dimethylformamide (DMF) or acetonitrile.

    Oxidation: Potassium permanganate in aqueous or acetone solutions.

    Reduction: Lithium aluminum hydride in ether or tetrahydrofuran (THF).

Major Products

    Substitution: Formation of azides, thiocyanates, or other substituted derivatives.

    Oxidation: Formation of alcohols or ketones.

    Reduction: Formation of corresponding hydrocarbons or alcohols.

Scientific Research Applications

3-(Chloromethylidene)-2,2,7,7-tetramethylbicyclo[2.2.1]heptane has several applications in scientific research:

    Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

    Materials Science: Potential use in the development of new materials with unique properties.

    Biological Studies: Investigated for its potential biological activity and interactions with biomolecules.

    Medicinal Chemistry: Explored for its potential as a building block in drug design and development.

Mechanism of Action

The mechanism of action of 3-(Chloromethylidene)-2,2,7,7-tetramethylbicyclo[2.2.1]heptane involves its interaction with various molecular targets. The chloromethylidene group can undergo nucleophilic substitution, leading to the formation of new bonds and the modification of molecular structures. This reactivity makes it a valuable tool in organic synthesis and medicinal chemistry.

Comparison with Similar Compounds

Similar Compounds

    Camphene: A bicyclic monoterpene with a similar bicyclo[2.2.1]heptane skeleton but different functional groups.

    Norbornane: Another bicyclic compound with a similar structure but lacking the chloromethylidene group.

Uniqueness

3-(Chloromethylidene)-2,2,7,7-tetramethylbicyclo[2.2.1]heptane is unique due to the presence of the chloromethylidene group, which imparts distinct reactivity and potential applications compared to other bicyclic compounds. This functional group allows for a wide range of chemical modifications and applications in various fields.

Properties

CAS No.

60819-19-4

Molecular Formula

C12H19Cl

Molecular Weight

198.73 g/mol

IUPAC Name

3-(chloromethylidene)-2,2,7,7-tetramethylbicyclo[2.2.1]heptane

InChI

InChI=1S/C12H19Cl/c1-11(2)8-5-6-10(11)12(3,4)9(8)7-13/h7-8,10H,5-6H2,1-4H3

InChI Key

TZFBNRAQNCPXKS-UHFFFAOYSA-N

Canonical SMILES

CC1(C2CCC1C(C2=CCl)(C)C)C

Origin of Product

United States

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